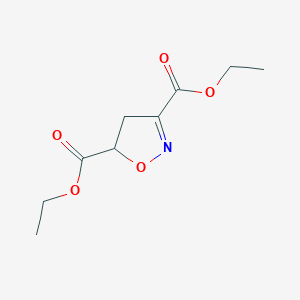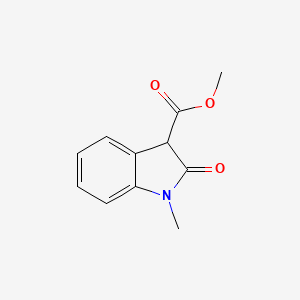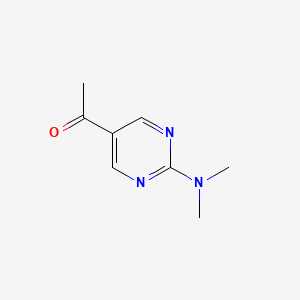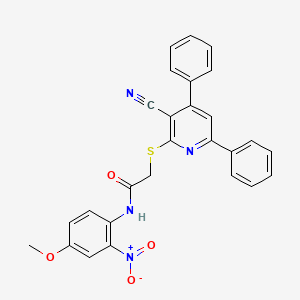
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide: is a chemical compound that belongs to the class of pyrimidinyl benzamides This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrimidine ring, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the nitrogen atom of the pyrimidine ring is alkylated using allyl halides in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The final step involves the coupling of the allylated pyrimidine with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting pyrimidine biosynthesis pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in pyrimidine biosynthesis, inhibiting their activity and thus affecting nucleotide metabolism.
Pathways Involved: By inhibiting pyrimidine biosynthesis, the compound can disrupt DNA and RNA synthesis, leading to antiproliferative effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Allyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide): Similar in structure but with a quinoline ring instead of a pyrimidine ring.
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide: Similar but with an acetamide group instead of a benzamide group.
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)thiobenzamide: Similar but with a thiobenzamide group.
Uniqueness
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide stands out due to its unique combination of the allyl group, pyrimidine ring, and benzamide moiety, which confer specific chemical reactivity and biological activity not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
648881-65-6 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19) |
InChI-Schlüssel |
PDWVJJPFOTZEPA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)










